CATPB (4-chloro-α-[methyl(phenyl)carbamoyl]benzeneacetic acid) [, , , , , , , , , ] is a synthetic compound widely employed in scientific research as a selective antagonist of the Free Fatty Acid Receptor 2 (FFA2R), also known as GPR43. [, , , , , , , , , ] This receptor, belonging to the G protein-coupled receptor (GPCR) family, plays a crucial role in mediating the physiological effects of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate. [, , , , , , , , , ] By selectively blocking FFA2R, CATPB serves as a valuable tool for elucidating the specific roles of this receptor in various biological processes, particularly in the context of inflammation, immune regulation, and metabolism. [, , , , , , , , , ]
Catpb can be synthesized through various chemical methods and is classified as a small organic molecule. Its structural characteristics and biological activity categorize it within the realm of pharmaceutical compounds, particularly those targeting G protein-coupled receptors.
The synthesis of Catpb involves several key steps:
These synthesis methods are crucial for producing Catpb with high purity and yield, which are essential for further biochemical analysis and application in research.
The molecular formula of Catpb is C_{18}H_{16}F_{3}N, with an exact mass of 399.0849 g/mol. The compound features a complex structure characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with an amide functional group. The structural configuration significantly influences its interaction with biological targets, particularly FFA2R.
Catpb can undergo several chemical reactions, including:
The outcomes of these reactions depend on the specific conditions applied during the synthesis process.
Catpb acts primarily as an antagonist of FFA2R. Its mechanism involves binding to this receptor, thereby inhibiting its activation by endogenous ligands such as short-chain fatty acids. This antagonistic action leads to several downstream effects:
The interaction with FFA2R underscores its potential therapeutic applications in metabolic disorders and cancer treatment.
Catpb is characterized by its solid-state at room temperature, with specific melting points that vary based on purity levels. Its solubility profile indicates moderate solubility in organic solvents, which is essential for its application in biological assays.
The chemical properties include stability under standard laboratory conditions but may vary when exposed to extreme pH or temperature changes. Its reactivity profile suggests potential for modification through various chemical reactions, enhancing its utility in research applications.
Catpb has several notable applications in scientific research:
Free Fatty Acid Receptors (FFARs) are a subclass of G protein-coupled receptors (GPCRs) activated by dietary and microbially-derived fatty acids. These receptors are classified according to their ligand preferences:
SCFAs are primarily generated through bacterial fermentation of dietary fiber in the colon, reaching millimolar concentrations in the gut lumen and micromolar levels systemically. These metabolites serve as key signaling molecules linking gut microbiota composition to host metabolism. FFA2 is expressed in metabolically active tissues including:
Table 1: Physiological Roles of SCFA-Activated FFARs
Receptor | Primary Ligands | Key Metabolic Functions |
---|---|---|
FFA2/GPR43 | Acetate > Propionate > Butyrate | Inhibits adipocyte lipolysis, enhances GLP-1 secretion, regulates immune cell function |
FFA3/GPR41 | Butyrate > Propionate > Acetate | Modulates sympathetic nervous system activity, regulates PYY secretion |
FFA2 exhibits particularly high expression in immune cells, positioning it as a critical regulator of inflammatory responses:
SCFA-mediated FFA2 activation generally exerts net anti-inflammatory effects, as demonstrated in FFA2-knockout models showing exacerbated inflammation in colitis, arthritis, and asthma. This occurs through multiple mechanisms:
While endogenous SCFAs provide proof-of-concept for FFA2 modulation, their therapeutic utility is limited by:
Synthetic ligands offer solutions to these limitations through:
The development of selective FFA2 modulators like CATPB enables precise interrogation of receptor pathophysiology and creates opportunities for novel therapeutics in metabolic and inflammatory diseases.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7